SNAP 398299

Description

Properties

IUPAC Name |

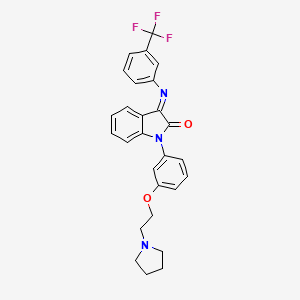

1-[3-(2-pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N3O2/c28-27(29,30)19-7-5-8-20(17-19)31-25-23-11-1-2-12-24(23)33(26(25)34)21-9-6-10-22(18-21)35-16-15-32-13-3-4-14-32/h1-2,5-12,17-18H,3-4,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCJZIBJTFITNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC(=C2)N3C4=CC=CC=C4C(=NC5=CC=CC(=C5)C(F)(F)F)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Anxiolytic Mechanism of SNAP-398299: A Galanin-3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP-398299 is a potent and selective antagonist of the galanin-3 (Gal3) receptor, demonstrating significant promise as a novel therapeutic agent for anxiety and mood disorders. Its mechanism of action is centered on the modulation of serotonergic neurotransmission within key brain regions implicated in emotional regulation. By blocking the inhibitory influence of galanin on serotonin-releasing neurons, particularly in the dorsal raphe nucleus (DRN), SNAP-398299 effectively enhances serotonergic tone, leading to anxiolytic-like effects. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of SNAP-398299, including its receptor binding profile, in vivo efficacy in animal models of anxiety, and the underlying electrophysiological and neurochemical effects.

Core Mechanism of Action: Targeting the Galanin-3 Receptor

Galanin is a neuropeptide that exerts its effects through three G-protein coupled receptors: Gal1, Gal2, and Gal3.[1] The physiological actions of galanin are diverse, influencing processes such as pain perception, feeding behavior, and mood.[1] The anxiolytic effects of SNAP-398299 are attributed to its selective antagonism of the Gal3 receptor.[1]

Signaling Pathway of Galanin at the Gal3 Receptor and SNAP-398299 Intervention

Galanin's activation of the Gi-coupled Gal3 receptor on serotonergic neurons in the dorsal raphe nucleus leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] This results in potassium ion efflux, causing hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal firing and serotonin release. SNAP-398299 acts by competitively binding to the Gal3 receptor, thereby preventing galanin from exerting its inhibitory effect. This disinhibition restores the normal firing rate of serotonergic neurons and increases serotonin availability in downstream brain regions.

Caption: Galanin-Gal3R signaling and SNAP-398299 antagonism.

Quantitative Pharmacological Data

SNAP-398299 exhibits a highly favorable pharmacological profile, characterized by its potent and selective antagonism of the human Gal3 receptor.

| Parameter | Value | Receptor/Transporter | Reference |

| Ki (nM) | 5.33 ± 0.28 | Human Gal3 Receptor | [1] |

| Ki (nM) | > 1,000 | Human Gal1 Receptor | [1] |

| Ki (nM) | > 1,000 | Human Gal2 Receptor | [1] |

| Selectivity | > 100-fold | Various GPCRs, ion channels, enzymes, and transporters | [1] |

Table 1: Receptor Binding Affinity and Selectivity of SNAP-398299.

Preclinical Efficacy in Anxiety Models

The anxiolytic potential of SNAP-398299 has been demonstrated in rodent models of anxiety-like behavior.

Elevated Plus-Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety in rodents. The test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Specific quantitative data from these behavioral models for SNAP-398299 are not publicly available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SNAP-398299 for galanin receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells transiently expressing human Gal1, Gal2, or Gal3 receptors are prepared.

-

Competition Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., 125I-galanin) and increasing concentrations of SNAP-398299.

-

Detection: The amount of bound radioligand is measured using a scintillation counter.

-

Data Analysis: The concentration of SNAP-398299 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Electrophysiology

Objective: To assess the effect of SNAP-398299 on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Methodology:

-

Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the DRN.

-

Neuronal Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern.

-

Drug Administration: Galanin is administered (e.g., via microiontophoresis or local microinjection) to induce inhibition of neuronal firing. Subsequently, SNAP-398299 is administered systemically or locally.

-

Data Recording and Analysis: The firing rate of the neurons is recorded before, during, and after drug administration. Changes in firing rate are quantified and statistically analyzed.

Caption: Workflow for in vivo electrophysiological experiments.

Conclusion and Future Directions

SNAP-398299 represents a promising step forward in the development of novel anxiolytic therapies. Its selective antagonism of the Gal3 receptor and subsequent modulation of the serotonergic system provide a clear and compelling mechanism of action. Further research, including clinical trials, is necessary to fully elucidate its therapeutic potential in human anxiety disorders. The detailed preclinical data presented in this guide underscore the strong scientific rationale for the continued investigation of SNAP-398299 and other Gal3 receptor antagonists as a new class of anxiolytics.

References

The Role of Galanin Receptor 3 in Depression: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Exploration of GALR3 Signaling, Preclinical Evidence, and Methodological Considerations

The galanin system, a complex network of neuropeptides and their receptors, has emerged as a significant area of investigation in the pathophysiology of depression and other mood disorders. Among the three identified galanin receptor subtypes (GALR1, GALR2, and GALR3), the Galanin Receptor 3 (GALR3) has garnered particular interest as a potential therapeutic target. This technical guide provides a comprehensive overview of the role of GALR3 in depression, focusing on its signaling pathways, preclinical evidence derived from key experimental models, and detailed methodologies for researchers and drug development professionals.

The Galanin System and Depression: An Overview

Galanin is a neuropeptide widely distributed throughout the central nervous system and is known to coexist with classical neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) in key brain regions implicated in mood regulation, including the dorsal raphe nucleus and the locus coeruleus.[1] The actions of galanin are mediated by three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1]

Emerging evidence suggests a differential role for these receptor subtypes in depression-like behaviors. While activation of GALR2 is associated with antidepressant-like effects, stimulation of GALR1 and GALR3 is linked to a pro-depressive phenotype.[2][3] This opposing functionality positions GALR3 as a promising target for the development of novel antidepressant therapies.

GALR3 Signaling Pathways

Galanin Receptor 3 is a member of the G protein-coupled receptor family and primarily signals through the inhibitory Gαi/o pathway.[4] Upon binding of its endogenous ligand, galanin, GALR3 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The downstream effects of this pathway include the modulation of ion channel activity and the inhibition of neurotransmitter release, contributing to the overall inhibitory effect of GALR3 activation on neuronal excitability.

Preclinical Evidence for GALR3 Antagonism in Depression

A significant body of preclinical evidence supports the hypothesis that blocking GALR3 can produce antidepressant-like effects. Much of this research has centered on the use of selective, non-peptidergic GALR3 antagonists, such as SNAP 37889 and SNAP 398299.

Binding Affinities of GALR3 Antagonists

The selectivity and high affinity of these compounds for the human GALR3 are foundational to their use in preclinical research.

| Compound | Receptor | Binding Affinity (Ki) |

| SNAP 37889 | human GalR3 | 17.44 ± 0.01 nM |

| human GalR1 | >10,000 nM | |

| human GalR2 | >10,000 nM | |

| This compound | human GalR3 | 5.33 ± 0.28 nM |

| human GalR1 | >1,000 nM | |

| human GalR2 | >1,000 nM | |

| Data from Swanson et al., 2005.[5] |

Behavioral Studies in Rodent Models of Depression

The antidepressant-like properties of GALR3 antagonists have been demonstrated in various rodent models of depression, most notably the Forced Swim Test (FST) and the Tail Suspension Test (TST).

The FST is a widely used behavioral assay to screen for antidepressant-like activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

A key study by Swanson et al. (2005) demonstrated that acute oral administration of SNAP 37889 produced a dose-dependent decrease in immobility and a corresponding increase in swimming time in rats.[6] Furthermore, chronic administration of SNAP 37889 for 21 days also resulted in a significant antidepressant-like effect.[6]

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |

| Vehicle | - | 155.3 ± 12.4 | 120.5 ± 10.9 |

| SNAP 37889 | 1 | 130.2 ± 15.1 | 145.3 ± 14.5 |

| SNAP 37889 | 3 | 105.7 ± 11.9 | 169.8 ± 11.2 |

| SNAP 37889 | 10 | 95.4 ± 13.2 | 180.1 ± 12.7 |

| Fluoxetine | 10 | 88.9 ± 10.5 | 185.6 ± 9.8*** |

| Acute administration in rats. *P < 0.05, **P < 0.01, **P < 0.001 relative to vehicle. Data extracted from figures in Swanson et al., 2005.[6] |

| Treatment Group | Dose (mg/kg, i.p., 21 days) | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |

| Vehicle | - | 160.5 ± 8.2 | 115.3 ± 7.5 |

| SNAP 37889 | 30 | 85.2 ± 9.1 | 190.4 ± 8.8 |

| *Chronic administration in rats. **P < 0.001 relative to vehicle. Data extracted from figures in Swanson et al., 2005.[6] |

The social interaction test is a model of anxiety-like behavior, which is often comorbid with depression. In this test, increased time spent in active social interaction is indicative of an anxiolytic-like effect. Acute oral administration of SNAP 37889 produced a dose-dependent increase in social interaction time in rats, with an efficacy comparable to the anxiolytic chlordiazepoxide (CDP).[6]

| Treatment Group | Dose (mg/kg, p.o.) | Social Interaction Time (s) (Mean ± SEM) |

| Vehicle | - | 65.2 ± 5.1 |

| SNAP 37889 | 3 | 85.4 ± 6.3 |

| SNAP 37889 | 10 | 102.1 ± 7.5** |

| SNAP 37889 | 30 | 115.8 ± 8.2 |

| Chlordiazepoxide (CDP) | 5 | 118.3 ± 9.1 |

| Acute administration in rats. *P < 0.05, **P < 0.01, **P < 0.001 relative to vehicle. Data extracted from figures in Swanson et al., 2005.[6] |

Human Studies and Future Directions

Translational evidence for the involvement of GALR3 in depression comes from postmortem studies of human brains. Research has revealed significant alterations in the transcript and DNA methylation levels of GAL and GALR3 in the locus coeruleus and dorsal raphe nucleus of individuals with major depressive disorder who died by suicide.[7] Specifically, these studies have shown increased GAL and GALR3 mRNA levels, which may be linked to decreased DNA methylation in these brain regions.[7] These findings suggest that dysregulation of the galanin system, and GALR3 in particular, may contribute to the pathophysiology of depression.

The preclinical and human data collectively point towards GALR3 antagonists as a promising novel class of antidepressants. Further research is warranted to develop and evaluate selective GALR3 antagonists with favorable pharmacokinetic and safety profiles for clinical use.

Experimental Protocols

For researchers and drug development professionals, the following are detailed methodologies for key experiments cited in the investigation of GALR3's role in depression.

Forced Swim Test (FST) Protocol (for Rats)

Objective: To assess antidepressant-like activity of a compound.

Apparatus:

-

Cylindrical tanks (40-50 cm high, 20 cm in diameter) made of transparent Plexiglas.

-

Water maintained at 23-25°C.

-

Video recording equipment for subsequent analysis.

Procedure:

-

Habituation: On day 1 (pre-test session), place each rat individually into a cylinder filled with water to a depth of 30 cm for 15 minutes.

-

Drug Administration: On day 2 (test session), administer the test compound (e.g., GALR3 antagonist) or vehicle at a predetermined time before the test (e.g., 60 minutes for intraperitoneal injection).

-

Test Session: Place the rat back into the cylinder with fresh water for a 5-minute test session.

-

Behavioral Scoring: Record the entire session and score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Tail Suspension Test (TST) Protocol (for Mice)

Objective: To screen for potential antidepressant drugs.

Apparatus:

-

A horizontal bar or rod placed at a sufficient height (e.g., 50 cm) to prevent the mouse from reaching any surface.

-

Adhesive tape for suspending the mouse by its tail.

-

A device to record the movements of the animal or video recording for manual scoring.

Procedure:

-

Suspension: Individually suspend each mouse by its tail to the horizontal bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.

-

Test Duration: The test is typically 6 minutes long.

-

Behavioral Scoring: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups.

Quantitative PCR (qPCR) for GALR3 mRNA Expression

Objective: To quantify the relative expression levels of GALR3 mRNA in brain tissue.

Procedure:

-

RNA Extraction: Isolate total RNA from dissected brain regions of interest using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar device.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

-

qPCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for GALR3 and a stable reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative expression of GALR3 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Bisulfite Pyrosequencing for GALR3 DNA Methylation

Objective: To quantify the percentage of methylation at specific CpG sites within the GALR3 gene.

Procedure:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from brain tissue samples.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers specific for the target region of the GALR3 gene. One of the PCR primers should be biotinylated.

-

Pyrosequencing: Perform pyrosequencing on the biotinylated PCR product. The sequencing reaction will reveal the C/T polymorphism at each CpG site, allowing for the quantification of the methylation percentage.

-

Data Analysis: Analyze the pyrograms to determine the percentage of methylation at each CpG site within the sequenced region.

Conclusion

The Galanin Receptor 3 has emerged as a compelling target in the landscape of depression research and drug development. Its inhibitory role in key monoaminergic brain regions, coupled with the consistent antidepressant-like effects observed with GALR3 antagonists in preclinical models, provides a strong rationale for its therapeutic potential. The human postmortem studies further strengthen the link between GALR3 dysregulation and the pathophysiology of major depressive disorder. The detailed experimental protocols provided in this guide are intended to facilitate further research in this promising area, with the ultimate goal of translating these findings into novel and effective treatments for individuals suffering from depression.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

SNAP 398299: A Technical Guide to a Selective Galanin Receptor 3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SNAP 398299, a potent and selective antagonist for the galanin receptor 3 (GAL₃). This guide consolidates available data on its binding affinity, mechanism of action, and the experimental methodologies used for its characterization, making it a valuable resource for professionals studying the galanin system and developing novel therapeutics for mood disorders.

Core Compound Properties

This compound is a non-peptidergic small molecule that has been identified as a high-affinity antagonist for the GAL₃ receptor. Its development was motivated by the need for selective ligands to elucidate the specific roles of the different galanin receptor subtypes (GAL₁, GAL₂, and GAL₃) in various physiological and pathological processes. Studies have demonstrated that this compound exhibits anxiolytic and antidepressant-like effects in preclinical models, suggesting its potential as a novel therapeutic agent for mood disorders.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Compound | Target Receptor | Kᵢ (nM) | Selectivity vs. GAL₁ | Selectivity vs. GAL₂ | Other Receptors (Selectivity) | Reference |

| This compound | Human GAL₃ | 5 | >100-fold | >100-fold | >100-fold vs. Adrenergic α₁ₐ, Dopamine D₅ |

Note: Kᵢ is the inhibition constant, representing the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates higher binding affinity.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the endogenous neuropeptide galanin to the GAL₃ receptor. The GAL₃ receptor, like the GAL₁ receptor, primarily couples to the Gᵢ/ₒ class of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By antagonizing the GAL₃ receptor, this compound prevents this inhibitory signaling cascade. This mechanism is particularly relevant in brain regions implicated in mood regulation, such as the dorsal raphe nucleus (DRN), where galanin is co-localized with serotonin.[2] It has been shown that this compound can partially reverse the galanin-induced inhibition of serotonin neuron firing in the DRN and the associated hyperpolarizing currents.[1] This suggests that the anxiolytic and antidepressant-like effects of this compound are mediated, at least in part, by disinhibiting serotonergic neurotransmission.

Signaling Pathways

The following diagrams illustrate the signaling pathway of the GAL₃ receptor and the proposed mechanism of action for this compound.

Caption: GAL₃ Receptor Signaling Pathway.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following sections describe representative methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory practices.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the GAL₃ receptor.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing the human GAL₃ receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

-

Perform the assay in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

The prepared cell membranes (50-100 µg of protein).

-

-

Define non-specific binding in separate wells containing an excess of unlabeled galanin.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Electrophysiology (Dorsal Raphe Nucleus)

This experiment assesses the ability of this compound to antagonize galanin's inhibitory effects on serotonin neurons.

1. Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat (or similar model) with an appropriate anesthetic (e.g., urethane).

-

Mount the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the brain surface above the dorsal raphe nucleus (DRN).

2. Recording Setup:

-

Lower a recording microelectrode (e.g., a glass micropipette filled with a conducting solution) into the DRN.

-

Identify serotonergic neurons based on their characteristic slow, rhythmic firing pattern and long-duration action potentials.

3. Drug Administration and Data Acquisition:

-

Establish a stable baseline recording of neuronal firing.

-

Apply galanin (e.g., 1 µM) via a micropipette near the recording electrode and record the resulting inhibition of firing or outward hyperpolarizing current.

-

After washout and return to baseline, pre-incubate the slice or local tissue with this compound (e.g., 1 µM) for several minutes.

-

Re-apply galanin in the presence of this compound and record the neuronal response.

-

A partial or complete reversal of the galanin-induced inhibition indicates antagonist activity.

-

Continuously record and digitize the electrophysiological signals for offline analysis.

In Vivo Microdialysis (Hippocampus)

This technique measures the effect of this compound on galanin-mediated changes in extracellular serotonin levels.

1. Probe Implantation:

-

Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the ventral hippocampus.

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

2. Microdialysis Procedure:

-

On the day of the experiment, place the conscious, freely moving rat in a testing chamber.

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1.5 µL/min).

-

After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer galanin (e.g., via reverse dialysis through the probe or intracerebroventricularly) and continue collecting samples to measure the expected decrease in hippocampal serotonin.

-

In a separate experiment or after a washout period, pre-treat the animal with this compound (e.g., 30 mg/kg, i.p.) before administering galanin.

-

Collect dialysate samples and compare the serotonin levels to the galanin-only condition.

3. Sample Analysis:

-

Analyze the serotonin concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Quantify the results and express them as a percentage of the baseline serotonin levels.

Experimental and Logical Workflows

The following diagram outlines the typical research and development workflow for a compound like this compound, from initial screening to in vivo validation.

Caption: Preclinical Development Workflow for a GAL₃ Antagonist.

References

An In-depth Technical Guide to Galanin Receptor 3 (GALR3) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin receptor 3 (GALR3) is a member of the G-protein coupled receptor (GPCR) superfamily, which is activated by the neuropeptides galanin and spexin.[1][2][3] GALR3 is implicated in a variety of physiological and pathophysiological processes, including mood disorders, anxiety, addiction, pain processing, and feeding behavior.[4][5] This technical guide provides a comprehensive overview of the core signaling pathways of GALR3, quantitative pharmacological data, and detailed experimental protocols to facilitate further research and drug development targeting this receptor.

Core Signaling Pathways of GALR3

GALR3 primarily signals through the Gαi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates Gαi/o proteins and prevents their interaction with GPCRs.[5]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, GALR3 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of heterotrimeric Gαi/o proteins. The activated Gαi-GTP subunit dissociates from the Gβγ dimer and directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[2][3][4] This leads to a decrease in intracellular cAMP levels, which in turn reduces the activity of protein kinase A (PKA) and downstream signaling events.[5]

Figure 1: GALR3-mediated inhibition of the adenylyl cyclase pathway.

Gβγ-Mediated Activation of GIRK Channels

The dissociation of the G-protein upon GALR3 activation also releases the Gβγ subunit dimer. This Gβγ dimer can directly bind to and activate GIRK channels, leading to an efflux of potassium ions from the cell.[6] This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential, thus contributing to the inhibitory effects of GALR3 activation.

Figure 2: GALR3-mediated activation of GIRK channels.

Other Potential Signaling Pathways

While the Gαi/o-cAMP and GIRK pathways are the primary and well-established signaling cascades for GALR3, the involvement of other pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways is less clear for GALR3 specifically, though other galanin receptor subtypes are known to engage these pathways.[5][7][8] Further research is required to definitively elucidate the role, if any, of these pathways in GALR3 signaling.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various ligands for the GALR3 receptor.

Table 1: Binding Affinities (Ki) of Ligands for Human GALR3

| Ligand | Ligand Type | Ki (nM) | Reference(s) |

| Galanin (human) | Endogenous Agonist | 75 | [9] |

| Galanin (porcine) | Endogenous Agonist | 12 | [9] |

| Galanin (rat) | Endogenous Agonist | 1.47 | [10] |

| Galanin (2-11) | Agonist Fragment | ~200 | [11][12] |

| SNAP 37889 | Antagonist | 15 - 17.44 | [13][14] |

| SNAP 398299 | Antagonist | 5.33 | [13] |

Table 2: Functional Potencies (EC50/IC50/Kb) of Ligands at Human GALR3

| Ligand | Assay Type | Potency (nM) | Parameter | Reference(s) |

| Galanin (porcine) | cAMP Inhibition | 1 | EC50 | [4] |

| SNAP 37889 | cAMP Inhibition | 29 | Kb | [13] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for GALR3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galanin receptor 3 - a new pharmacological target in retina degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Galanin Receptors (GALR1, GALR2, and GALR3) Immunoexpression in Enteric Plexuses of Colorectal Cancer Patients: Correlation with the Clinico-Pathological Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. guidetopharmacology.org [guidetopharmacology.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

SNAP 398299: A Technical Guide to its Application as a GAL3 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 398299 is a potent and selective antagonist of the Galanin Receptor Type 3 (GAL3), a G protein-coupled receptor implicated in a variety of physiological processes, including mood regulation, pain perception, and neuronal excitability. Its high affinity and selectivity make it an invaluable chemical probe for elucidating the physiological and pathological roles of GAL3. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Data Presentation

The quantitative data for this compound's binding affinity and selectivity are summarized in the table below. This information is critical for designing and interpreting experiments utilizing this chemical probe.

| Parameter | Value | Receptor/Channel | Species | Notes |

| Ki | 5 nM | GAL3 | Human | |

| Selectivity | >100-fold | GAL1, GAL2, Adrenergic α1a, Dopamine D5 | Not Specified | Exhibits high selectivity for GAL3 over other related receptors. |

Experimental Protocols

Detailed methodologies for characterizing the interaction of this compound with GAL3 are provided below. These protocols are based on standard assays used for GPCR antagonist characterization.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the GAL3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human GAL3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [125I]-Galanin.

-

Binding Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4 (ice-cold).

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of unlabeled galanin (e.g., 1 µM).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Dilution: Thaw the GAL3-expressing cell membrane preparation on ice and dilute to the desired concentration (e.g., 3 µg of protein per well) in ice-cold Binding Buffer.

-

Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:

-

Total Binding: 25 µL of Binding Buffer, 25 µL of [125I]-Galanin (at a concentration close to its Kd, e.g., 1.0 nM), and 150 µL of diluted membranes.

-

Non-specific Binding: 25 µL of unlabeled galanin (1 µM final concentration), 25 µL of [125I]-Galanin, and 150 µL of diluted membranes.

-

Competitive Binding: 25 µL of this compound at various concentrations, 25 µL of [125I]-Galanin, and 150 µL of diluted membranes.

-

-

Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.[1]

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold Wash Buffer to remove unbound radioligand.[1]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay determines the antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase in cells expressing the Gi-coupled GAL3 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human GAL3 receptor (e.g., CHO-K1 or HEK293).

-

Agonist: Galanin.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound.

-

Cell Culture Medium.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the GAL3-expressing cells in 96-well plates and grow to the desired confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and wash the cells with Stimulation Buffer. Add this compound at various concentrations to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of galanin (e.g., EC80) and a fixed concentration of forskolin to all wells (except for the basal control). The forskolin is used to stimulate adenylyl cyclase and generate a measurable cAMP signal that can then be inhibited by the Gi-coupled GAL3 activation.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The ability of this compound to reverse the galanin-induced inhibition of the forskolin-stimulated cAMP production will result in a concentration-dependent increase in cAMP levels. Determine the IC50 of this compound from this curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to the characterization of this compound as a GAL3 probe.

Caption: Workflow for the characterization of a GAL3 antagonist.

Caption: GAL3 receptor signaling pathway and the inhibitory action of this compound.

References

The Galanin-3 Receptor Antagonist SNAP 398299: A Technical Guide to its Effects on Serotonergic Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of SNAP 398299 on serotonergic neurons. This compound is a potent and selective antagonist of the galanin-3 (Gal3) receptor, a G protein-coupled receptor implicated in the modulation of mood and affective behaviors. The primary mechanism by which this compound influences the serotonergic system is through the blockade of the inhibitory effects of the neuropeptide galanin on serotonin (5-hydroxytryptamine, 5-HT) neurons, particularly within the dorsal raphe nucleus (DRN), a key center for serotonergic signaling in the brain.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its closely related analog, SNAP 37889. These data highlight the potency, selectivity, and functional effects of these compounds on the Gal3 receptor and serotonergic neuronal activity.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Species |

| This compound | Gal3 | 5.33 ± 0.28 | Human [1] |

| Gal1 | > 1,000 | Human[1] | |

| Gal2 | > 1,000 | Human[1] | |

| SNAP 37889 | Gal3 | 17.44 ± 0.01 | Human[1] |

| Gal1 | > 10,000 | Human[1] | |

| Gal2 | > 10,000 | Human[1] |

Table 2: Functional Antagonism of Galanin-Induced Effects on Dorsal Raphe Nucleus (DRN) Neurons

| Parameter | Condition | Response | % Inhibition by this compound (1 µM) |

| Galanin-Evoked Outward Current | Galanin (1 µM) | 28 ± 5.1 pA | 53.8 ± 5.2%[1] |

| Galanin (1 µM) + this compound (1 µM) | 12.8 ± 2.8 pA |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in the literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described by Swanson et al. (2005).[1]

Radioligand Binding Assay for Gal3 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human Gal3 receptor.

Materials:

-

Membranes from LMTK- cells transiently transfected with the human Gal3 receptor.

-

¹²⁵I-labeled porcine galanin (radioligand).

-

This compound (test compound).

-

Binding buffer.

-

96-well plates.

-

Filter-Mate harvester and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, ¹²⁵I-labeled porcine galanin, and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the plates at room temperature for a specified period to allow for binding equilibrium to be reached.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a Filter-Mate harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of this compound on galanin-induced outward currents in DRN neurons.

Materials:

-

Rat brain slices containing the DRN.

-

Artificial cerebrospinal fluid (aCSF).

-

Patch pipettes filled with intracellular solution.

-

Electrophysiology recording setup (amplifier, digitizer, microscope).

-

Galanin.

-

This compound.

Procedure:

-

Slice Preparation: Prepare coronal brain slices (approximately 300 µm thick) containing the DRN from rats. Maintain the slices in oxygenated aCSF.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Identify DRN neurons and establish a whole-cell patch clamp recording.

-

Baseline Recording: Record the baseline membrane current.

-

Galanin Application: Apply galanin (1 µM) to the slice via micropipette and record the resulting outward current.

-

This compound Application: Pre-incubate the slice with this compound (1 µM) for 3-5 minutes.

-

Galanin Re-application: While in the presence of this compound, re-apply galanin and record the outward current.

-

Washout: Wash out this compound and re-apply galanin to confirm the reversibility of the effect.

-

Data Analysis: Measure the amplitude of the galanin-evoked outward currents in the absence and presence of this compound to determine the percentage of inhibition.

In Vivo Single-Unit Electrophysiology

Objective: To assess the effect of this compound on the galanin-induced inhibition of DRN neuron firing in anesthetized rats.

Materials:

-

Anesthetized rats.

-

Stereotaxic apparatus.

-

Recording microelectrodes.

-

Electrophysiology recording and analysis system.

-

Galanin (for intracerebroventricular, i.c.v., administration).

-

This compound (for intravenous, i.v., administration).

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically expose the skull and drill a small hole over the DRN.

-

Electrode Placement: Lower a recording microelectrode into the DRN to isolate the spontaneous firing of a single serotonergic neuron.

-

Baseline Firing: Record the baseline firing rate of the neuron.

-

Galanin Administration: Administer galanin (i.c.v.) and record the resulting inhibition of the neuron's firing rate.

-

This compound Administration: Once the galanin-induced inhibition has stabilized, administer this compound (i.v.).

-

Recording of Reversal: Continue to record the neuron's firing rate to observe the partial reversal of the galanin-induced inhibition.

-

Data Analysis: Quantify the firing rate (spikes per 10 seconds) before and after galanin administration, and after the subsequent administration of this compound.

This guide provides a comprehensive overview of the technical data and methodologies related to the effects of this compound on serotonergic neurons. The findings collectively indicate that this compound, by antagonizing the Gal3 receptor, can disinhibit serotonergic neurons in the DRN, suggesting its potential as a therapeutic agent for mood disorders.

References

The Impact of SNAP 398299 on Neuropeptide Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SNAP 398299, a potent and selective antagonist of the Galanin-3 (Gal3) receptor. This document outlines the compound's binding affinity, functional antagonism, and its effects on neuropeptide signaling pathways, particularly within the context of galanin-mediated neurotransmission. Detailed experimental methodologies and quantitative data are presented to support researchers in the fields of neuroscience and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Species |

| Galanin Receptor 3 (Gal3) | This compound | 5.33 ± 0.28 | Human |

| Galanin Receptor 1 (Gal1) | This compound | > 1,000 | Human |

| Galanin Receptor 2 (Gal2) | This compound | > 1,000 | Human |

Data compiled from Swanson et al., 2005.[1]

Table 2: Functional Antagonism of this compound at the Gal3 Receptor

| Assay | Agonist | Antagonist | Kb (nM) | Cell Line |

| Adenylyl Cyclase Inhibition | Galanin | SNAP 37889* | 29 | LMTK- cells |

SNAP 37889 is a close analog of this compound, and this data is indicative of the functional antagonism of this class of compounds. Data for this compound's Kb is not explicitly available in the provided results.[1]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the galaninergic signaling pathway and the proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on galanin receptor signaling.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human galanin receptors (Gal1, Gal2, and Gal3).

Materials:

-

Membrane preparations from cells stably expressing human Gal1, Gal2, or Gal3 receptors.

-

[125I]-Galanin (Radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well microplate, add binding buffer to wells for total binding, non-specific binding, and competitor concentrations.

-

Competitor Addition: Add increasing concentrations of this compound to the designated competitor wells. For non-specific binding, add a high concentration of unlabeled galanin.

-

Radioligand Addition: Add a fixed concentration of [125I]-Galanin to all wells.

-

Membrane Addition: Add the membrane preparations containing the specific galanin receptor subtype to all wells.

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Inhibition

Objective: To determine the functional antagonist activity (Kb) of this compound at the Gal3 receptor.

Materials:

-

LMTK- cells (or another suitable cell line) transiently transfected with the human Gal3 receptor.

-

Galanin (agonist).

-

This compound (antagonist).

-

Forskolin (to stimulate adenylyl cyclase).

-

Assay buffer (e.g., DMEM containing phosphodiesterase inhibitors like IBMX).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture and Transfection: Culture and transfect the LMTK- cells with the Gal3 receptor expression vector.

-

Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of galanin (typically the EC80) and forskolin to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in each well using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration-response curves for galanin in the presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value, from which the Kb can be calculated.

In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing

Objective: To assess the effect of this compound on galanin-induced inhibition of serotonergic neuron firing in the dorsal raphe nucleus (DRN).

Materials:

-

Anesthetized rats.

-

Stereotaxic apparatus.

-

Recording microelectrodes.

-

Amplifier and data acquisition system.

-

Galanin.

-

This compound.

-

Intracerebroventricular (i.c.v.) and intravenous (i.v.) injection equipment.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus.

-

Electrode Placement: Lower a recording microelectrode into the DRN to record the spontaneous firing of single serotonergic neurons.

-

Baseline Recording: Establish a stable baseline firing rate for a single neuron.

-

Galanin Administration: Administer galanin (i.c.v.) to induce an inhibition of the neuron's firing rate.

-

This compound Administration: Administer this compound (i.v.) and observe its effect on the galanin-induced inhibition.

-

Data Analysis: Quantify the firing rate of the neuron before and after the administration of galanin and this compound. Determine the percentage reversal of the galanin-induced inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a novel Gal3 receptor antagonist like this compound.

This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its impact on galanin-mediated neuropeptide signaling. The detailed methodologies and structured data presentation are intended to facilitate further research and development of Gal3 receptor antagonists for potential therapeutic applications.

References

A Technical Guide to the Basic Research Applications of SNAP-398299

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-398299 is a potent and selective antagonist of the galanin-3 receptor (GalR3), a G protein-coupled receptor implicated in a variety of physiological processes, including mood regulation and anxiety. This technical guide provides an in-depth overview of the basic research applications of SNAP-398299, focusing on its mechanism of action, experimental protocols, and key quantitative data. Its utility as a research tool lies in its ability to probe the physiological and pathological roles of the GalR3 signaling pathway.

Mechanism of Action

SNAP-398299 functions as a competitive antagonist at the GalR3. The GalR3 receptor primarily couples to the inhibitory Gαi/o protein. Upon activation by its endogenous ligand, galanin, the Gαi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the GalR3, SNAP-398299 blocks the binding of galanin and prevents this downstream signaling cascade. This antagonistic action makes SNAP-398299 a valuable tool for investigating the roles of GalR3 in various biological systems.

Galanin-3 Receptor Signaling Pathway

Caption: Galanin-3 receptor signaling pathway and the antagonistic action of SNAP-398299.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for SNAP-398299 and its closely related analog, SNAP-37889.

Table 1: In Vitro Binding Affinity and Selectivity

| Compound | Receptor | Ki (nM) | Selectivity vs. GalR1 | Selectivity vs. GalR2 | Other Receptors (Selectivity) | Reference |

| SNAP-398299 | GalR3 | 5 | >100-fold | >100-fold | >100-fold vs. α1a adrenergic, D5 dopamine | [1] |

| SNAP-37889 | GalR3 | 17.44 ± 0.01 | >10,000 nM | >10,000 nM | - | [2] |

Table 2: In Vivo Behavioral Effects of GalR3 Antagonists

| Test | Compound | Dose (mg/kg) | Route | Effect | Reference |

| Vogel Conflict Test | SNAP-37889 | 3 and 10 | i.p. | Increased punished drinking | [3] |

| Stress-Induced Hyperthermia | SNAP-37889 | 0.3, 3, and 30 | p.o. | Attenuated hyperthermia | [3] |

| Forced Swim Test | SNAP-37889 | 3, 10, and 30 | p.o. | Decreased immobility, increased swimming | [3] |

| Social Interaction Test | SNAP-37889 | 3, 10, and 30 | p.o. | Increased social interaction time | [3] |

Table 3: Electrophysiological Effects of SNAP-398299

| Preparation | Measurement | Effect of Galanin | Effect of SNAP-398299 | Reference |

| Dorsal Raphe Neurons (in vivo) | Firing Rate | Inhibited firing (66 ± 4.6% of baseline) | Significantly reversed galanin's inhibitory effect | [3] |

| Dorsal Raphe Neurons (in vitro) | Outward Current | Induced outward current (33.25 ± 2.18 pA) | Inhibited galanin-evoked current by 53.8 ± 5.2% | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of SNAP-398299 and its analogs.

In Vitro Assays

This protocol is a generalized procedure for determining the binding affinity of SNAP-398299 to the GalR3 receptor.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from a cell line stably or transiently expressing the human GalR3 receptor are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled galanin analog (e.g., 125I-galanin) and a range of concentrations of SNAP-398299.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of SNAP-398299, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of SNAP-398299 to antagonize galanin-induced inhibition of adenylyl cyclase.

Caption: Workflow for an adenylyl cyclase functional assay.

Protocol:

-

Cell Culture: HEK-293 cells co-transfected with the human GalR3 receptor and a cAMP-responsive reporter gene (e.g., luciferase) are cultured.

-

Pre-incubation: Cells are pre-incubated with various concentrations of SNAP-398299.

-

Stimulation: The cells are then stimulated with a fixed concentration of galanin in the presence of forskolin (an adenylyl cyclase activator).

-

Measurement of cAMP: Intracellular cAMP levels are measured, often indirectly through the expression of the reporter gene (e.g., by measuring luminescence).

-

Data Analysis: The ability of SNAP-398299 to reverse the galanin-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its antagonistic potency.

In Vivo Behavioral Assays

This test is used to assess the anxiolytic-like effects of compounds.

Caption: Workflow for the Vogel conflict test.

Protocol:

-

Animal Preparation: Male rats are water-deprived for 48 hours prior to testing.

-

Drug Administration: SNAP-398299 or vehicle is administered intraperitoneally (i.p.) at the desired dose.

-

Testing: One hour after administration, rats are placed in an operant chamber with access to a drinking spout. After a predetermined number of licks (e.g., 20), a mild electric shock is delivered through the floor grid.

-

Data Collection: The number of licks and the number of shocks received during a set period (e.g., 5 minutes) are recorded. An increase in the number of punished licks is indicative of an anxiolytic-like effect.[3]

This is a common test to screen for antidepressant-like activity.

Caption: Workflow for the forced swim test.

Protocol:

-

Drug Administration: SNAP-398299 or a vehicle is administered orally (p.o.) one hour before the test.

-

Test Procedure: Rats are placed individually in a glass cylinder filled with water (25°C) from which they cannot escape.

-

Behavioral Recording: The behavior of the rat is recorded for 5 minutes.

-

Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing are scored. A decrease in immobility time is indicative of an antidepressant-like effect.[3]

Electrophysiology

This technique is used to measure the effect of SNAP-398299 on the firing rate of serotonin neurons in live animals.

Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording electrode is lowered into the dorsal raphe nucleus to record the extracellular activity of single neurons.

-

Baseline Recording: The baseline firing rate of a presumed serotonergic neuron is recorded.

-

Drug Administration: Galanin is administered to induce an inhibitory effect on neuronal firing. Subsequently, SNAP-398299 is administered intravenously (i.v.).

-

Data Analysis: Changes in the firing rate of the neuron in response to galanin and SNAP-398299 are analyzed to determine the antagonistic effect of SNAP-398299.[3]

Conclusion

SNAP-398299 is a valuable pharmacological tool for the investigation of the galanin-3 receptor system. Its high potency and selectivity allow for the specific interrogation of GalR3 function in a variety of in vitro and in vivo models. The experimental protocols and data presented in this guide provide a foundation for researchers to utilize SNAP-398299 in their studies of mood disorders, anxiety, and other physiological processes where the galaninergic system is implicated. Further research with this compound will continue to elucidate the complex roles of GalR3 in health and disease.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Frontiers | Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices [frontiersin.org]

- 3. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SNAP 398299 In Vivo Dosage and Protocols for Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 398299 is a potent and selective antagonist of the galanin 3 receptor (GalR3), which has shown potential as a novel therapeutic agent for mood disorders such as anxiety and depression. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on currently available preclinical data. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including mood, cognition, and pain perception. It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. GalR3, in particular, has emerged as a promising target for the treatment of anxiety and depression. This compound is a non-peptidic, small molecule antagonist that exhibits high selectivity for GalR3. Preclinical studies have demonstrated its anxiolytic- and antidepressant-like effects in various rodent behavioral paradigms.

Mechanism of Action

This compound functions by competitively blocking the binding of the endogenous ligand, galanin, to the GalR3. The GalR3 receptor is coupled to inhibitory G-proteins (Gi/o). Activation of GalR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents the galanin-induced inhibition of neuronal activity, which is thought to underlie its therapeutic effects in mood disorders.

Signaling Pathway of Galanin via GalR3 and the Action of this compound

Caption: Galanin binding to GalR3 activates the Gi/o protein, inhibiting adenylyl cyclase and reducing cAMP levels. This compound blocks this interaction.

Quantitative Data Presentation

The following table summarizes the in vivo dosages of this compound used in rodent models as reported in the scientific literature.

| Rodent Model | Behavioral Assay | Dose Range (mg/kg) | Route of Administration | Vehicle | Key Findings |

| Rat (Wistar) | Elevated Plus Maze | 10, 30 | Intraperitoneal (i.p.) | 10% cyclodextrin in saline | Increased time spent in open arms, indicative of anxiolytic effects. |

| Rat (Wistar) | Forced Swim Test | 10, 30 | Intraperitoneal (i.p.) | 10% cyclodextrin in saline | Decreased immobility time, suggesting antidepressant-like activity. |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (or other suitable cyclodextrin)

-

Sterile saline (0.9% NaCl)

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.

-

Prepare a 10% (w/v) cyclodextrin solution in sterile saline. For example, to prepare 10 mL of vehicle, dissolve 1 g of hydroxypropyl-β-cyclodextrin in 10 mL of sterile saline.

-

Weigh the appropriate amount of this compound powder and place it in a sterile tube.

-

Add the prepared cyclodextrin vehicle to the this compound powder.

-

Vortex the mixture vigorously until the compound is fully dissolved. Gentle warming may be required to aid dissolution, but the stability of the compound under these conditions should be verified.

-

The final solution should be clear and free of particulates.

-

Prepare fresh on the day of the experiment.

Rodent Behavioral Assay Protocols

a) Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Purpose: To assess the anxiolytic effects of this compound. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two opposite arms are enclosed by high walls (closed arms), and the other two are open.

-

The maze should be placed in a quiet, dimly lit room.

Procedure:

-

Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle to the rats.

-

Allow for a pre-treatment period of 30-60 minutes in their home cages.

-

Gently place the rat in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera positioned above the maze.

-

After the 5-minute session, return the rat to its home cage.

-

Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.

-

Analyze the video recordings to score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Experimental Workflow for Elevated Plus Maze

Caption: Workflow for conducting the elevated plus maze test with this compound.

b) Forced Swim Test (FST) for Depressant-Like Behavior

Purpose: To evaluate the antidepressant-like effects of this compound. The test is based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable container of water. Antidepressant compounds are known to reduce the duration of immobility.

Apparatus:

-

A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).

-

Water maintained at 23-25°C, filled to a depth where the rat cannot touch the bottom with its tail or paws.

-

A quiet, well-lit testing room.

Procedure:

-

On day 1 (pre-test session), place each rat in the cylinder for 15 minutes. This is to induce a state of helplessness.

-

Remove the rat, dry it with a towel, and return it to its home cage.

-

On day 2 (test session), administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.

-

After a 30-60 minute pre-treatment period, place the rat back into the water-filled cylinder for a 5-minute session.

-

Record the session with a video camera.

-

After the 5-minute test, remove the rat, dry it, and return it to its home cage.

-

Analyze the video to score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

Logical Relationship in Forced Swim Test Interpretation

Caption: The logical flow for interpreting the results of the forced swim test with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the GalR3 in mood disorders. The provided dosages and protocols offer a starting point for in vivo studies in rodent models. Researchers should, however, consider optimizing these parameters for their specific experimental conditions and animal strains. Careful adherence to established behavioral testing paradigms and appropriate vehicle selection are crucial for obtaining reliable and reproducible data. Further research into the pharmacokinetics and pharmacodynamics of this compound will provide a more complete understanding of its therapeutic potential.

Preparing Stock Solutions of SNAP-398299 in DMSO: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the preparation of stock solutions of SNAP-398299, a potent and selective galanin receptor 3 (GAL₃) antagonist, using dimethyl sulfoxide (DMSO) as the solvent. SNAP-398299 is a valuable tool in neuroscience research, particularly in studies related to mood disorders such as anxiety and depression.[1] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

SNAP-398299 is a non-peptide antagonist of the galanin receptor 3 (GAL₃), exhibiting high selectivity over other galanin receptor subtypes (GAL₁ and GAL₂) as well as other receptors like adrenergic α₁ₐ and dopamine D₅. Its antagonistic action on GAL₃ receptors has been shown to produce anxiolytic and antidepressant-like effects in preclinical models, highlighting its potential as a therapeutic agent for mood disorders. Given its utility in in-vitro and in-vivo studies, the ability to prepare stable and accurately concentrated stock solutions is paramount. DMSO is a common solvent for SNAP-398299 due to the compound's solubility in it.[1][2]

SNAP-398299 Properties

A summary of the key chemical and physical properties of SNAP-398299 is presented in Table 1. This information is essential for accurate stock solution preparation.

Table 1: Chemical and Physical Properties of SNAP-398299

| Property | Value | Reference |

| Molecular Weight | 479.49 g/mol | |

| Chemical Formula | C₂₇H₂₄F₃N₃O₂ | [1][2] |

| CAS Number | 903878-06-8 | [1] |

| Appearance | Solid powder | [1][2] |

| Purity | ≥97% | |

| Solubility in DMSO | Up to 100 mM |

Experimental Protocol: Preparation of a 10 mM SNAP-398299 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of SNAP-398299 in DMSO. The concentration can be adjusted as needed by modifying the mass of SNAP-398299 or the volume of DMSO.

Materials and Equipment

-

SNAP-398299 powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure

-

Preparation: Don appropriate PPE. Ensure the work area is clean and dry. Allow the SNAP-398299 vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the desired amount of SNAP-398299 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.795 mg of SNAP-398299.

-

Solubilization: Add the appropriate volume of DMSO to the vial containing the SNAP-398299 powder. To continue the example, add 1 mL of DMSO.

-

Mixing: Cap the vial securely and vortex for 1-2 minutes until the SNAP-398299 is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1][2]

Stock Solution Calculation Guide

The following table provides quick calculations for preparing common stock solution concentrations.

Table 2: DMSO Volumes for Preparing SNAP-398299 Stock Solutions

| Desired Concentration | Mass of SNAP-398299 | Volume of DMSO |

| 1 mM | 1 mg | 2.09 mL |

| 5 mM | 1 mg | 0.42 mL |

| 10 mM | 1 mg | 0.21 mL |

| 50 mM | 5 mg | 0.21 mL |

Calculations are based on a molecular weight of 479.5 g/mol .

Diagrams

Experimental Workflow

The following diagram illustrates the workflow for preparing a SNAP-398299 stock solution in DMSO.

Caption: Workflow for preparing SNAP-398299 stock solution.

Signaling Pathway

The diagram below depicts the simplified mechanism of action of SNAP-398299 as a GAL₃ receptor antagonist.

Caption: SNAP-398299 antagonizes the GAL₃ receptor.

Conclusion

This application note provides a comprehensive guide for the preparation of SNAP-398299 stock solutions in DMSO. Adherence to this protocol will help ensure the integrity and consistency of experimental results. It is always recommended to consult the manufacturer's specific instructions for the lot of SNAP-398299 being used.

References

Vehicle Solution for Intraperitoneal Injection of SNAP-398299: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-398299 is a potent and selective antagonist of the Galanin Receptor 3 (Gal3), a G protein-coupled receptor implicated in various physiological and pathological processes, including mood disorders, pain perception, and epilepsy. Due to its therapeutic potential, in vivo studies are crucial to elucidate its pharmacological effects. This document provides detailed application notes and protocols for the preparation and intraperitoneal (IP) administration of a suitable vehicle solution for SNAP-398299 in preclinical research settings.

SNAP-398299 is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For systemic administration via intraperitoneal injection in animal models, it is imperative to formulate a vehicle that not only solubilizes the compound effectively but is also biocompatible and minimizes local and systemic toxicity. This protocol outlines a co-solvent vehicle system that ensures the solubility and stability of SNAP-398299 for accurate and reproducible in vivo dosing.

Data Presentation

Table 1: Physicochemical Properties of SNAP-398299

| Property | Value | Source |

| Molecular Weight | 479.49 g/mol | N/A |

| Appearance | Solid powder | N/A |

| Purity | ≥97% | N/A |

Table 2: Solubility of SNAP-398299

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | Soluble | Commonly used as a primary solvent for stock solutions. |

| Ethanol | Soluble | Can be used as a co-solvent. |

| Saline (0.9% NaCl) | Poorly soluble | Aqueous solubility is limited. |

| Water | Poorly soluble | Requires a co-solvent for aqueous-based formulations. |